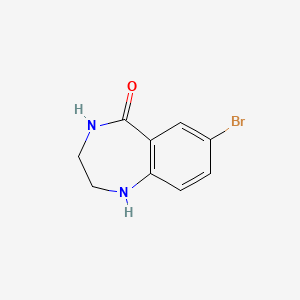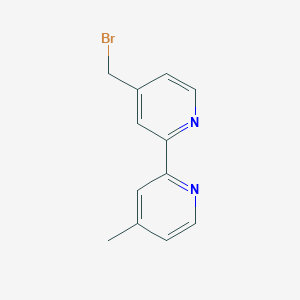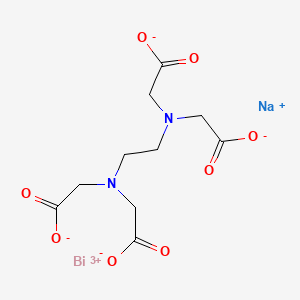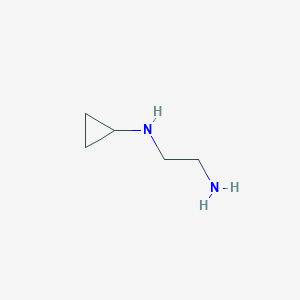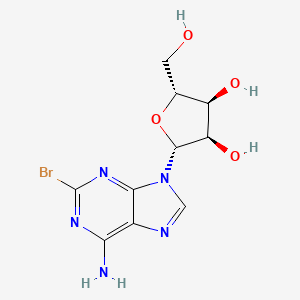
2-Bromoadenosine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromoadenosine involves the use of purine nucleoside analogs. These analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis . An improved procedure for the synthesis of 2-Bromoadenosine has been developed for evaluation as a blood platelet aggregation inhibitor .Molecular Structure Analysis
The molecular structure of 2-Bromoadenosine is characterized by a molecular formula of C10H12BrN5O4 and an average mass of 346.137 Da . It is a purine nucleoside analogue, which means it has a structure similar to that of the naturally occurring purine nucleosides.Chemical Reactions Analysis
2-Bromoadenosine is an oxidation product of adenosine that inhibits the growth of cells by binding to purine receptors . It has been shown to have growth inhibitory effects on animal and human cell lines .Applications De Recherche Scientifique
Molecular Structure and Properties
“2-Bromoadenosine” has the IUPAC name: (2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol . It has a molecular weight of 346.14 g/mol and the molecular formula is C10H12BrN5O4 .
Fluorescent Chemosensors
“2-Bromoadenosine” can be used in the development of fluorescent chemosensors . These chemosensors have been widely applied in many diverse fields such as biology, physiology, pharmacology, and environmental sciences . They are used for the detection of biologically and/or environmentally important species .
Environmental Sciences
In environmental sciences, “2-Bromoadenosine” can be used in chemosensors to detect environmentally important species . This can help in monitoring and managing environmental pollution.
Microscopic Imaging Technologies
“2-Bromoadenosine” can be used in the development of microscopic imaging technologies . It can be used to create fluorescent chemosensors that can be used for in vitro and in vivo fluorescence imaging .
Orientations Futures
The future of 2-Bromoadenosine and similar compounds lies in their potential applications in various fields. Fluorescent chemosensors, which are compounds incorporating a binding site, a fluorophore, and a mechanism for communication between the two sites, are being developed for the detection of biologically and/or environmentally important species . The development of these chemosensors is expected to take several new directions in the near future .
Mécanisme D'action
Target of Action
2-Bromoadenosine is a purine nucleoside analogue . The primary targets of 2-Bromoadenosine are purine receptors . These receptors play a crucial role in various cellular functions, including cell proliferation and survival .
Mode of Action
2-Bromoadenosine interacts with its targets, the purine receptors, by binding to them . This binding prevents the activation of adenylyl cyclase, an enzyme necessary for cellular proliferation and survival . The compound’s interaction with its targets results in the inhibition of DNA synthesis and induction of apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromoadenosine is the DNA synthesis pathway . By inhibiting DNA synthesis, 2-Bromoadenosine disrupts the normal cell cycle, leading to cell death or apoptosis . The compound’s action on this pathway has downstream effects on cell proliferation and survival .
Pharmacokinetics
Like other purine nucleoside analogues, it is expected that 2-bromoadenosine would be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of 2-Bromoadenosine’s action include the inhibition of DNA synthesis and induction of apoptosis . These effects can lead to the death of cancer cells, making 2-Bromoadenosine a potential therapeutic agent for certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromoadenosine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHYIISMDPKFKH-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445546 | |
| Record name | 2-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoadenosine | |
CAS RN |
146-76-9 | |
| Record name | 2-Bromoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromoadenosine interact with its target and what are the downstream effects?
A1: Research has primarily focused on 2-Bromoadenosine as a precursor molecule and a component within larger molecules. One area of study involves incorporating 2-Bromoadenosine into 2-5A analogues, which are molecules that activate RNase L, an enzyme involved in the antiviral and antitumor response. Specifically, the analogue p5′A2′p5′A2′p-5′(br2A), with 2-Bromoadenosine at the 2′-terminal position, demonstrates strong binding affinity to human recombinant RNase L and effectively activates the enzyme, comparable to naturally occurring 2-5A. [] This activation suggests that 2-Bromoadenosine within this analogue might mimic the structural features necessary for binding and activation of RNase L.
Q2: What is the structural characterization of 2-Bromoadenosine?
A2: While a specific molecular formula and weight were not provided in the provided abstracts, 2-Bromoadenosine is a modified adenosine molecule. Adenosine itself has the molecular formula C10H13N5O4 and a molecular weight of 267.24 g/mol. 2-Bromoadenosine specifically has a bromine atom substituted at the 2' position of the adenosine molecule. Spectroscopic data, such as from Circular Dichroism (CD), reveals that the analogue p5′A2′p-5′A2′p5′(br2A) exhibits a CD spectrum superimposable on that of natural p5′A2′p5′A2′p5′A. This observation suggests that the presence of 2-Bromoadenosine within this specific analogue maintains the "anti" orientation around the base-glycoside bonds, similar to naturally occurring 2-5A. []
Q3: What are the known Structure-Activity Relationships (SAR) of 2-Bromoadenosine?
A3: The provided research highlights the importance of the 2-Bromoadenosine position within the 2-5A analogue for RNase L binding and activation. When 2-Bromoadenosine occupies the 2′-terminal position in p5′A2′p5′A2′p-5′(br2A), it shows the strongest binding to RNase L among other tested 2-Bromoadenosine-substituted analogues. [] This finding suggests that the 2' position and potentially the bromine atom itself are crucial for effective interaction with the enzyme. Further research is needed to fully elucidate the SAR and understand the specific contributions of the bromine atom and its position to the overall activity of 2-Bromoadenosine-containing molecules.
Q4: How is 2-Bromoadenosine synthesized?
A4: 2-Bromoadenosine is frequently synthesized from Guanosine. One documented synthesis pathway involves a six-step process to yield 2-Bromoadenosine 5'-triphosphate (2). [] This precursor is then utilized for further modifications, such as tritiodehalogenation to produce tritium-labeled ATP. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
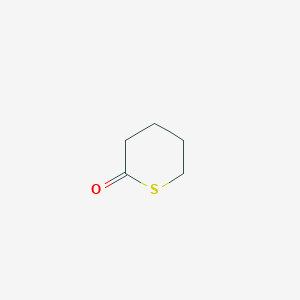
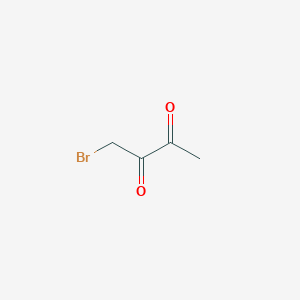
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

